molecular formula C7H7ClN2O2 B1590644 2-Chloro-N-methyl-4-nitroaniline CAS No. 6085-92-3

2-Chloro-N-methyl-4-nitroaniline

Cat. No.: B1590644
CAS No.: 6085-92-3
M. Wt: 186.59 g/mol
InChI Key: XAAAOEAESNGEFK-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms in the benzene ring are replaced by a chlorine atom and a nitro group, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-methyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group from the compound, producing 4-amino-3-chlorophenol . This interaction is crucial for the degradation of this compound in biological systems. Additionally, the compound can interact with aniline dioxygenases, which further metabolize the degradation products .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. The compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the formation of 4-amino-3-chlorophenol . This reaction is followed by further metabolism by aniline dioxygenases, which convert the intermediate products into less toxic compounds . These interactions result in changes in gene expression and enzyme activity, contributing to the overall biochemical effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can be observed at threshold levels specific to the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary pathway involves its degradation by flavin-dependent monooxygenases and aniline dioxygenases . These enzymes catalyze the removal of the nitro group and the subsequent conversion of intermediate products into less toxic compounds. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to changes in overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The transport and distribution of this compound can influence its biochemical effects and its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of this compound can impact its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-methyl-4-nitroaniline can be synthesized through several methods. One common route involves the nitration of 2-chloroaniline, followed by methylation. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-N-methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound, though these are less commonly studied.

Scientific Research Applications

2-Chloro-N-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group on the nitrogen atom.

    4-Chloro-2-nitroaniline: Similar structure but with different positions of the chlorine and nitro groups.

    2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-N-methyl-4-nitroaniline is unique due to the presence of both a chlorine atom and a nitro group on the aromatic ring, along with a methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-N-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAAOEAESNGEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509674
Record name 2-Chloro-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6085-92-3
Record name 2-Chloro-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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